molecular formula C46H36Cl2N6O5 B12057756 Zinpyr1;Zinpyr 1 CAS No. 914203-46-6

Zinpyr1;Zinpyr 1

Cat. No.: B12057756
CAS No.: 914203-46-6
M. Wt: 823.7 g/mol
InChI Key: NKEYRLVORYSIBB-UHFFFAOYSA-N
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Description

Zinpyr-1, also known as ZP-1, is a cell-permeable, fluorescein-based probe specifically designed for the detection of zinc ions (Zn²⁺). It is widely used in biological and chemical research due to its high selectivity and sensitivity for zinc ions. The compound exhibits a significant fluorescence change upon binding to zinc, making it an excellent tool for studying zinc homeostasis and signaling in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinpyr-1 involves multiple steps, starting from the preparation of the fluorescein core, followed by the introduction of pyridine-based ligands. The key steps include:

Industrial Production Methods

Industrial production of Zinpyr-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Zinpyr-1 primarily undergoes complexation reactions with metal ions, particularly zinc ions. The key reactions include:

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with Zinpyr-1 include zinc chloride, manganese chloride, and other metal salts.

    Conditions: The reactions are typically carried out in aqueous solutions at neutral pH. .

Major Products

The major product formed from the reaction of Zinpyr-1 with zinc ions is the Zinpyr-1-Zn²⁺ complex, which exhibits enhanced fluorescence properties .

Scientific Research Applications

Zinpyr-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Zinpyr-1 involves the selective binding of zinc ions to the pyridine-based ligands on the fluorescein core. This binding induces a conformational change in the molecule, resulting in a shift in the excitation and emission wavelengths, leading to an increase in fluorescence intensity. The molecular targets include zinc ions, and the pathways involved are related to zinc homeostasis and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zinpyr-1

Zinpyr-1 is unique due to its high selectivity and sensitivity for zinc ions, as well as its cell-permeable nature, allowing for in vivo imaging of zinc ions in live cells. Its fluorescence properties, with excitation and emission wavelengths in the visible range, make it suitable for use with conventional fluorescence microscopy and flow cytometry .

Properties

CAS No.

914203-46-6

Molecular Formula

C46H36Cl2N6O5

Molecular Weight

823.7 g/mol

IUPAC Name

2-[4,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58)

InChI Key

NKEYRLVORYSIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O

Origin of Product

United States

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